molecular formula C33H36N4O8S4 B14396462 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane CAS No. 89777-41-3

2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane

Cat. No.: B14396462
CAS No.: 89777-41-3
M. Wt: 744.9 g/mol
InChI Key: LYYMTPJNCKIAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[66]tridecane typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with modified functional groups.

Scientific Research Applications

2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6

Mechanism of Action

The mechanism of action of 2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl groups can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The tetraazaspiro core may also play a role in stabilizing the compound’s interactions with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: The parent compound with four benzenesulfonyl groups.

    2,5,9,12-Tetra(methylsulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: A similar compound with methylsulfonyl groups instead of benzenesulfonyl groups.

    2,5,9,12-Tetra(phenylsulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane: A variant with phenylsulfonyl groups.

Uniqueness

This compound is unique due to its specific combination of benzenesulfonyl groups and the tetraazaspiro core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

CAS No.

89777-41-3

Molecular Formula

C33H36N4O8S4

Molecular Weight

744.9 g/mol

IUPAC Name

2,5,9,12-tetrakis(benzenesulfonyl)-2,5,9,12-tetrazaspiro[6.6]tridecane

InChI

InChI=1S/C33H36N4O8S4/c38-46(39,29-13-5-1-6-14-29)34-21-22-35(47(40,41)30-15-7-2-8-16-30)26-33(25-34)27-36(48(42,43)31-17-9-3-10-18-31)23-24-37(28-33)49(44,45)32-19-11-4-12-20-32/h1-20H,21-28H2

InChI Key

LYYMTPJNCKIAIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2(CN1S(=O)(=O)C3=CC=CC=C3)CN(CCN(C2)S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.